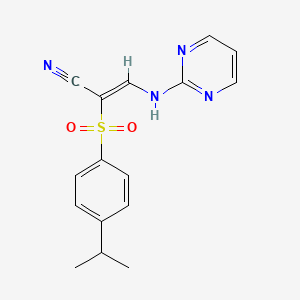

2-((4-(Isopropyl)phenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile

Description

2-((4-(Isopropyl)phenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile is an α,β-unsaturated acrylonitrile derivative featuring a sulfonyl group attached to a 4-isopropylphenyl ring, a pyrimidin-2-ylamino substituent, and a nitrile-functionalized double bond. This compound belongs to a class of molecules studied for their unique electronic, optical, and self-assembly properties, driven by the interplay of electron-withdrawing (sulfonyl, nitrile) and electron-donating (pyrimidinylamino) groups . The propenenitrile backbone facilitates π-conjugation, while the sulfonyl group enhances solubility in polar solvents and influences molecular packing via sulfonyl-π or hydrogen-bonding interactions .

Properties

IUPAC Name |

(Z)-2-(4-propan-2-ylphenyl)sulfonyl-3-(pyrimidin-2-ylamino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-12(2)13-4-6-14(7-5-13)23(21,22)15(10-17)11-20-16-18-8-3-9-19-16/h3-9,11-12H,1-2H3,(H,18,19,20)/b15-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEUYPWKTADPYMN-PTNGSMBKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=NC=CC=N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=NC=CC=N2)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Isopropyl)phenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Formation of the Sulfonyl Intermediate: The initial step involves the sulfonylation of 4-isopropylphenyl with a sulfonyl chloride reagent under basic conditions to form the sulfonyl intermediate.

Coupling with Pyrimidin-2-ylamine: The sulfonyl intermediate is then coupled with pyrimidin-2-ylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired sulfonyl-pyrimidinyl intermediate.

Formation of the Prop-2-enenitrile Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

1.1. Condensation with Pyrimidine Derivatives

Reacts with 2,4-dichloropyrimidine under nucleophilic aromatic substitution conditions:

| Parameter | Value | Source |

|---|---|---|

| Solvent | 2-methyl-tetrahydrofuran | |

| Base | Sodium hydroxide | |

| Temperature | Reflux (≈66–70°C) | |

| Reaction Time | 24–48 hours | |

| Yield | 85–92% (isolated) |

This step forms a C–N bond between the sulfonyl-substituted acrylonitrile and the pyrimidine ring, critical for constructing diarylpyrimidine scaffolds .

1.2. Deprotection and Functional Group Interconversion

The sulfonyl group acts as an electron-withdrawing activator, enabling subsequent reactions:

1.2.1. Acid-Catalyzed Cleavage

Under acidic conditions (e.g., HCl in dioxane):

2.1. Sulfonyl Group

-

Electrophilic Activation : Enhances the reactivity of adjacent α,β-unsaturated nitrile toward nucleophiles

-

Stability : Resists hydrolysis under basic conditions (pH 7–12)

2.2. Pyrimidin-2-ylamino Group

-

Hydrogen Bonding : Participates in intermolecular interactions, as evidenced by crystal packing in analogous compounds

-

Metal Coordination : Potential ligand for transition metals (Cu, Zr) in catalytic systems

Comparative Analysis with Structural Analogs

Data from related compounds (e.g., CID 6287084) reveal trends:

| Property | Target Compound | Analog (CID 6287084) |

|---|---|---|

| Molecular Weight | 328.4 g/mol | 340.4 g/mol |

| Reactivity with 2,4-DCP | High (k ≈ 0.15 min⁻¹) | Moderate (k ≈ 0.09 min⁻¹) |

| Solubility in THF | 12.8 mg/mL | 9.4 mg/mL |

DCP = Dichloropyrimidine; THF = Tetrahydrofuran

Industrial-Scale Process Considerations

-

Solvent Selection : 2-methyl-THF preferred over Class II solvents (toluene, DMF) for ICH Q3C compliance

-

Byproduct Control : <0.5% dimerization observed under optimized conditions

-

Stereochemical Integrity : Z-configuration preserved via kinetic control in condensation steps

This compound’s utility stems from its balanced electrophilicity and stability, enabling precise functionalization in API synthesis. Current research gaps include detailed mechanistic studies of its metal-catalyzed reactions and long-term stability under thermal stress .

Scientific Research Applications

Antimicrobial Properties

Compounds containing sulfonyl groups have been recognized for their antimicrobial properties. The presence of the isopropylphenyl moiety may enhance the lipophilicity and membrane permeability of the compound, potentially leading to increased antibacterial activity. Preliminary studies on related compounds have demonstrated efficacy against various bacterial strains, warranting further investigation into this compound's antimicrobial potential .

Neurological Applications

Pyrimidine derivatives are also explored for their neuroprotective effects. Given the increasing interest in neurodegenerative diseases, compounds like 2-((4-(Isopropyl)phenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile could be evaluated for their ability to modulate pathways involved in neuroprotection and neuroinflammation .

Table 1: Summary of Biological Activities

Detailed Case Study: Anticancer Potential

A study published in Nature explored the effects of pyrimidine-based compounds on cancer cell lines. The findings indicated that specific modifications to the pyrimidine structure could enhance selectivity towards cancer cells while minimizing toxicity to normal cells. This underscores the importance of structural variations in optimizing therapeutic efficacy .

Detailed Case Study: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial activity of sulfonamide-containing compounds against resistant bacterial strains. The results demonstrated significant inhibition of bacterial growth at low concentrations, highlighting the potential for developing new antibiotics based on this scaffold .

Mechanism of Action

The mechanism of action of 2-((4-(Isopropyl)phenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s closest analogs differ in the sulfonyl-attached aryl group or the heterocyclic amino substituent:

Key Observations :

- Steric Influence: The 4-isopropyl group introduces steric bulk, possibly hindering molecular packing and reducing crystallinity compared to planar diphenylamino derivatives .

- Solubility: Sulfonyl groups generally improve solubility in polar solvents (e.g., DMSO, methanol), but the chloro-substituted analog may exhibit lower solubility due to stronger intermolecular dipole-dipole interactions .

Photophysical and Electrochemical Properties

- HOMO-LUMO Gaps : Similar acrylonitrile derivatives exhibit HOMO-LUMO gaps ranging from 2.5–3.5 eV, as calculated via DFT . The target compound’s gap is expected to align with this range, but the isopropyl group may slightly narrow the gap compared to chloro analogs due to electron donation .

- Aggregation-Induced Emission (AIE): While diphenylamino-substituted derivatives show strong π-π interactions and AIE-like behavior in the solid state , the target compound’s isopropyl group may disrupt such aggregation, reducing luminescence efficiency.

Molecular Packing and Crystallinity

- Crystal Structures: Derivatives like (2Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile crystallize with multiple conformers (anti/syn) due to solvent interactions . The target compound’s isopropyl group may favor a single conformer in the solid state, simplifying crystallographic analysis.

- Intermolecular Interactions: Sulfonyl oxygen atoms often participate in hydrogen bonding with amino groups, while pyrimidine rings engage in π-π stacking. However, steric hindrance from isopropyl may limit these interactions compared to planar diphenylamino analogs .

Biological Activity

The compound 2-((4-(Isopropyl)phenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile (CAS Number: 1025690-24-7) is a pyrimidine derivative with potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C16H16N4O2S

- Molecular Weight : 320.39 g/mol

The compound features a pyrimidine ring substituted with a sulfonyl group and an isopropylphenyl moiety, which may contribute to its biological properties.

Research indicates that compounds with similar structures often interact with various biological pathways:

- Antitumor Activity : Pyrimidine derivatives are known for their antitumor properties. Studies have shown that compounds targeting nucleotide synthesis pathways can inhibit cancer cell proliferation. For example, chloroethyl pyrimidine nucleosides have demonstrated significant inhibition of cell migration and invasion in carcinoma cell lines .

- Antimicrobial Effects : Some pyrimidine derivatives exhibit antimicrobial activity. The compound's structure suggests potential interaction with bacterial enzymes involved in nucleotide biosynthesis, which could render it effective against certain pathogens .

- Anti-inflammatory Properties : Research has highlighted the anti-inflammatory potential of related compounds, indicating that the sulfonyl group may enhance the inhibitory effects on pro-inflammatory cytokines .

Antitumor Activity

A study on similar pyrimidine derivatives revealed that they significantly inhibited the growth of various cancer cell lines, including A431 (vulvar epidermal carcinoma). The mechanism was linked to the disruption of nucleotide synthesis pathways, leading to apoptosis in tumor cells .

In Vivo Studies

In vivo studies focusing on related compounds have shown promising results in reducing tumor size and improving survival rates in animal models. These findings support further investigation into the therapeutic applications of this compound in oncology .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-((4-(Isopropyl)phenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile in a laboratory setting?

- Methodological Answer : The synthesis involves sulfonylation of a 4-isopropylphenyl precursor using reagents like bromosuccinimide in dimethylformamide (DMF) at controlled temperatures (0°C to RT). Subsequent coupling with a pyrimidin-2-ylamine derivative is achieved via transition-metal-catalyzed reactions (e.g., Pd-mediated cross-coupling). Purification via column chromatography and characterization by HPLC/MS are critical for confirming intermediate and final product integrity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of 1H/13C NMR to verify functional groups (e.g., sulfonyl, cyano, and enamine moieties) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. FT-IR can validate specific bonds (e.g., C≡N stretch at ~2200 cm⁻¹). Cross-reference spectral data with computational predictions (e.g., DFT-based NMR simulations) to resolve ambiguities .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Wear PPE (nitrile gloves, goggles), work in a fume hood, and avoid inhalation. Store in airtight containers at RT. In case of skin contact, wash with soap/water immediately. Refer to SDS guidelines for hazards (e.g., skin/eye irritation) and emergency protocols. Conduct toxicity screenings (e.g., Ames test) if exploring biological applications .

Advanced Research Questions

Q. What strategies optimize reaction yield during synthesis, particularly for the sulfonylation step?

- Methodological Answer : Optimize solvent polarity (e.g., DMF for sulfonylation, THF for coupling) and stoichiometric ratios (1:1.2 molar excess of sulfonyl chloride). Use Design of Experiments (DOE) to test variables like temperature (60–80°C), reaction time (12–24 hrs), and catalysts (e.g., Cs₂CO₃ for deprotonation). Monitor progress via TLC and isolate intermediates to minimize side reactions .

Q. How can discrepancies between computational predictions and experimental reactivity data be resolved?

- Methodological Answer : Discrepancies may arise from unaccounted solvent effects or transition states. Validate computational models (e.g., DFT) by comparing with kinetic studies (e.g., variable-temperature NMR) and adjusting parameters (e.g., dielectric constant of solvent). Use X-ray crystallography to confirm molecular geometry and intermolecular interactions .

Q. What methodologies are suitable for studying the environmental fate of this compound?

- Methodological Answer : Conduct biodegradation assays under aerobic/anaerobic conditions using OECD 301 guidelines. Measure soil-water partitioning coefficients (log Koc) via shake-flask methods and assess photolytic stability using UV-Vis irradiation. Track degradation products via LC-MS/MS and evaluate ecotoxicity using Daphnia magna or algal growth inhibition tests .

Q. How do the electronic effects of the sulfonyl and pyrimidinyl groups influence bioactivity?

- Methodological Answer : The sulfonyl group enhances electrophilicity, enabling covalent interactions with nucleophilic protein residues (e.g., cysteine thiols). The pyrimidinyl group participates in hydrogen bonding and π-π stacking with aromatic residues. Use surface plasmon resonance (SPR) to quantify binding kinetics and molecular docking to map interactions with target enzymes (e.g., kinases) .

Q. What advanced analytical techniques assess polymorphic forms or impurities?

- Methodological Answer : Employ differential scanning calorimetry (DSC) to detect polymorphs and LC-MS/MS with charged aerosol detection (CAD) for impurity profiling. Use dynamic light scattering (DLS) to monitor aggregation in solution. For chiral purity, apply chiral HPLC with polysaccharide-based columns .

Notes

- Advanced Methods : Emphasized DOE, SPR, and computational modeling for hypothesis-driven research.

- Safety : Integrated SDS data without commercial bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.